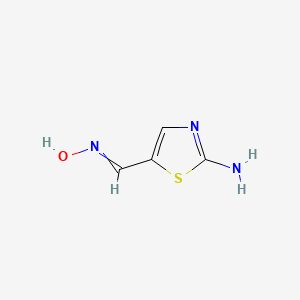![molecular formula C40H38ClNO5 B11825505 1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B11825505.png)
1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[(2’-HYDROXY[1,1’-BIPHENYL]-4-YL)CARBONYL]BENZOIC ACID, COMPOUND WITH 1-[2-(4-CHLOROBENZHYDRYLOXY)ETHYL]PIPERIDINE (1:1) is a complex organic compound that combines two distinct chemical entities The first part of the compound, O-[(2’-HYDROXY[1,1’-BIPHENYL]-4-YL)CARBONYL]BENZOIC ACID, is a derivative of biphenyl with a hydroxyl group and a carboxyl group The second part, 1-[2-(4-CHLOROBENZHYDRYLOXY)ETHYL]PIPERIDINE, is a piperidine derivative with a chlorobenzhydryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[(2’-HYDROXY[1,1’-BIPHENYL]-4-YL)CARBONYL]BENZOIC ACID involves several steps, starting with the preparation of the biphenyl derivative. The hydroxylation of biphenyl can be achieved using a suitable oxidizing agent. The resulting hydroxylated biphenyl is then subjected to a Friedel-Crafts acylation reaction to introduce the carbonyl group, forming the benzoic acid derivative.
The synthesis of 1-[2-(4-CHLOROBENZHYDRYLOXY)ETHYL]PIPERIDINE involves the reaction of piperidine with 4-chlorobenzhydryl chloride in the presence of a base, such as triethylamine, to form the desired product. The two components are then combined in a 1:1 molar ratio to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the biphenyl derivative can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl group in the benzoic acid derivative can be reduced to form an alcohol.
Substitution: The chlorobenzhydryl group in the piperidine derivative can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the biphenyl derivative can form hydrogen bonds with biological molecules, affecting their function. The piperidine derivative can interact with neurotransmitter receptors, modulating their activity and potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybiphenyl: A simpler biphenyl derivative with similar chemical properties.
4-Chlorobenzhydryl chloride: A precursor used in the synthesis of the piperidine derivative.
Piperidine: A basic structure that forms the backbone of the piperidine derivative.
Uniqueness
O-[(2’-HYDROXY[1,1’-BIPHENYL]-4-YL)CARBONYL]BENZOIC ACID, COMPOUND WITH 1-[2-(4-CHLOROBENZHYDRYLOXY)ETHYL]PIPERIDINE is unique due to its combination of biphenyl and piperidine derivatives, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C40H38ClNO5 |
|---|---|
Poids moléculaire |
648.2 g/mol |
Nom IUPAC |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid |
InChI |
InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-8-4-3-5-15(18)13-9-11-14(12-10-13)19(22)16-6-1-2-7-17(16)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24) |
Clé InChI |
ZRUVGMGVULXPKX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


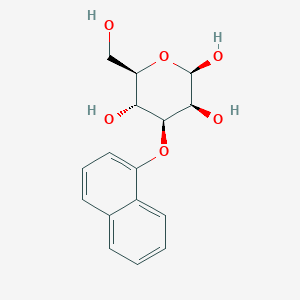

![(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine](/img/structure/B11825437.png)
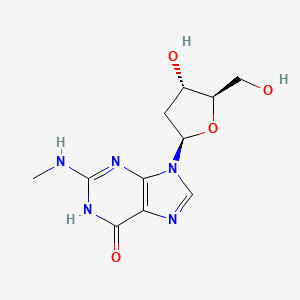
![2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine](/img/structure/B11825452.png)
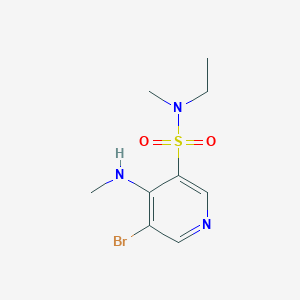
![(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol](/img/structure/B11825457.png)


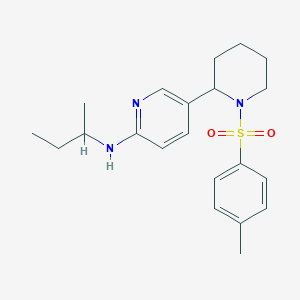
![3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11825472.png)
![(2R,3'aS,7'aR)-1'-benzyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11825477.png)

